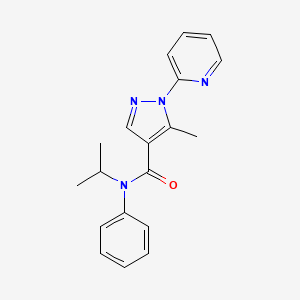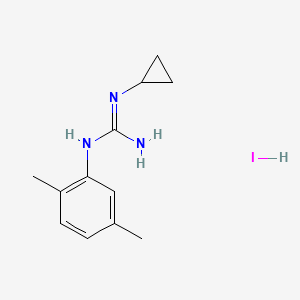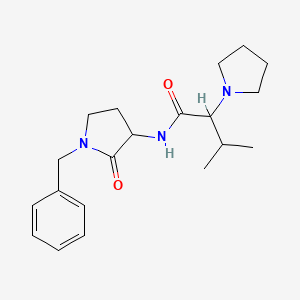![molecular formula C17H23N3O B7554090 [4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone, commonly known as DMIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMIM belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of DMIM is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DMIM has been found to interact with various receptors, including the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. DMIM has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DMIM has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that DMIM can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DMIM has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, DMIM has been shown to improve cognitive function and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMIM has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, DMIM has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments using DMIM.
Future Directions
DMIM has shown great promise as a lead compound for the development of new drugs with improved efficacy and safety profiles. Future research should focus on further elucidating the mechanism of action of DMIM, as well as exploring its potential applications in various disease models. Additionally, studies should be conducted to optimize the synthesis method of DMIM and improve its solubility and bioavailability.
Synthesis Methods
DMIM can be synthesized using various methods, including the reaction of 1H-indole-6-carboxaldehyde with N,N-dimethylaminoethyl chloride to form 4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone. This method has been used in many research studies to obtain DMIM with high purity and yield.
Scientific Research Applications
DMIM has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMIM has been found to exhibit a wide range of biological activities, such as antitumor, anti-inflammatory, and neuroprotective effects. In medicinal chemistry, DMIM has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)12-13-6-9-20(10-7-13)17(21)15-4-3-14-5-8-18-16(14)11-15/h3-5,8,11,13,18H,6-7,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSNFEGPIIWBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)



![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)

![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)


![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)